4-(Butylsulfonamido)benzenesulfonamide

Thermal analysis Crystallinity Formulation

4-(Butylsulfonamido)benzenesulfonamide (CAS 91006-03-0; MF C10H16N2O4S2; MW 292.4 g/mol) is a dual-sulfonamide small molecule in which a butanesulfonamide moiety is attached para to a primary benzenesulfonamide group. The compound is characterized by a predicted XLogP3 of 0.5, a topological polar surface area of 123 Ų, a predicted pKa of 7.09, and an experimentally determined melting point of 160–161 °C (recrystallized from water).

Molecular Formula C10H16N2O4S2
Molecular Weight 292.4 g/mol
Cat. No. B13503380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butylsulfonamido)benzenesulfonamide
Molecular FormulaC10H16N2O4S2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C10H16N2O4S2/c1-2-3-8-17(13,14)12-9-4-6-10(7-5-9)18(11,15)16/h4-7,12H,2-3,8H2,1H3,(H2,11,15,16)
InChIKeyJRKOABRUAFVQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Butylsulfonamido)benzenesulfonamide: Procurement-Grade Physicochemical and Structural Baseline for Rational Sulfonamide Selection


4-(Butylsulfonamido)benzenesulfonamide (CAS 91006-03-0; MF C10H16N2O4S2; MW 292.4 g/mol) is a dual-sulfonamide small molecule in which a butanesulfonamide moiety is attached para to a primary benzenesulfonamide group [1]. The compound is characterized by a predicted XLogP3 of 0.5, a topological polar surface area of 123 Ų, a predicted pKa of 7.09, and an experimentally determined melting point of 160–161 °C (recrystallized from water) [1]. It is commercially available at 98% purity from multiple vendors and is synthesized via classical sulfonylation of 4‑aminobenzenesulfonamide (sulfanilamide) with butanesulfonyl chloride [1].

Why 4-(Butylsulfonamido)benzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamides in Structure-Focused Research Programs


The benzenesulfonamide class is broad, but the activity and selectivity of individual members are exquisitely sensitive to the substituent at the para-sulfonamido position. The butanesulfonamide tail imparts a unique combination of lipophilicity (XLogP3 0.5), hydrogen-bonding capacity (6 H-bond acceptors; 2 donors), and steric volume that is distinct from methyl, ethyl, or amide-linked analogs [1]. Replacing the butyl chain with a shorter alkyl group alters logP, pKa, and target‑binding kinetics [2]. Even a subtle change in the linker—amide vs. sulfonamide—has been shown in related systems to shift carbonic anhydrase (CA) inhibition constants by orders of magnitude (e.g., Ki = 206–227 nM for the amide analog vs. nanomolar activity reported for dual‑sulfonamide compounds in CA II assays) [2][3].

4-(Butylsulfonamido)benzenesulfonamide: Head-to-Head Quantitative Differentiation Against Closest Structural Analogs


Thermal Stability Advantage: Melting Point Elevation Over the Methyl‑Sulfonamido Analog

The target compound exhibits a melting point of 160–161 °C, which is significantly higher than the 136–140 °C reported for 4-(methylsulfonamido)benzenesulfonamide under comparable conditions [1][2]. The 20–25 °C elevation indicates stronger intermolecular hydrogen‑bonding networks in the solid state, a property that can be advantageous for formulation stability, hot‑melt processing, and long‑term storage [1].

Thermal analysis Crystallinity Formulation

Lipophilicity Tuning: LogP-Driven Differentiation from the Amide‑Linked Analog

4-(Butylsulfonamido)benzenesulfonamide has a predicted XLogP3 of 0.5, reflecting balanced hydrophilicity/hydrophobicity suitable for both aqueous solubility and membrane permeability [1]. In contrast, the amide‑linked analog 4-n-butanamido‑benzenesulfonamide (C10H14N2O3S; MW 256.28 g/mol) lacks the second sulfonyl group, resulting in a different hydrogen‑bonding profile and predicted logP [2][3]. The dual sulfonamide motif provides up to 6 H‑bond acceptors and 2 donors, compared to 4 acceptors/2 donors for the amide analog, which can influence target binding kinetics and off‑target promiscuity [1][2].

Lipophilicity Permeability Drug design

Isoform Selectivity Potential: Zinc‑Binding Geometry Inferred from Dual Sulfonamide/Sulfonamide Motif

Crystallographic studies with the related dual‑sulfonamide compound 4‑sulfamido‑benzenesulfonamide (PDB 3V5G) demonstrate that dual zinc‑binding groups (sulfonamide + sulfonamide) achieve approximately 10‑fold improved CA inhibition compared to shorter, mono‑sulfonamide molecules across four human CA isoforms [1]. Although direct Ki data for 4‑(butylsulfonamido)benzenesulfonamide are not publicly available, its structural homology to the PDB 3V5G ligand and the established CA‑inhibitory activity of close analogs (e.g., Ki = 206 nM for the amide‑linked variant on CA VA) support its potential as a CA inhibitor probe with differentiated selectivity due to the butyl‑tail interactions with the hydrophobic pocket [2].

Carbonic anhydrase Metalloenzyme inhibition Selectivity

Acidity Modulation: Predicted pKa Shifts Relative to Tert‑Butyl and Aryl Analogs

The predicted pKa of the primary sulfonamide group in 4‑(butylsulfonamido)benzenesulfonamide is 7.09 ± 0.10, placing it near physiological pH and favoring a mixed ionization state under biological conditions [1]. This value is notably lower than the pKa of 4‑tert‑butylbenzenesulfonamide (pKa ~10.2) and the plain N‑butylbenzenesulfonamide (pKa ~11.6), due to the electron‑withdrawing effect of the para‑sulfonamido substituent [1][2]. A pKa near 7 enhances the fraction of the zinc‑binding deprotonated form at neutral pH, which is mechanistically critical for CA inhibition and may reduce pH‑dependent variability in biological assays [3].

pKa Ionization state Bioavailability

Optimal Research & Procurement Scenarios for 4-(Butylsulfonamido)benzenesulfonamide


Carbonic Anhydrase Isoform Selectivity Screening: Butyl‑Tail SAR Extension

Researchers building structure–activity relationship (SAR) libraries around the benzenesulfonamide scaffold should include 4-(butylsulfonamido)benzenesulfonamide as a mid‑chain alkyl variant. Its dual‑sulfonamide zinc‑binding motif, inferred from PDB 3V5G crystallography [1], and its distinct lipophilicity (XLogP3 0.5) and pKa (7.09) provide a systematic extension beyond methyl and ethyl analogs. The compound is ideally suited for parallel screening against hCA I, II, IX, and XII panels to evaluate tail‑length effects on isoform selectivity.

Physicochemical Comparator in Formulation Pre‑Screening for Sulfonamide‑Based API Candidates

With a melting point (160–161 °C) 20–25 °C higher than the methyl analog [1], this compound serves as a benchmark for thermal stability in pre‑formulation studies. Its balanced logP and pKa near physiological pH [1] make it a suitable reference for assessing crystallinity, solubility, and intrinsic dissolution rate in sulfonamide series without introducing confounding structural changes such as amide linkers.

Synthetic Methodology Development: Sulfonylation Route Optimization

The straightforward synthesis from 4‑aminobenzenesulfonamide and butanesulfonyl chloride [1] makes this compound an ideal substrate for reaction optimization studies—evaluating base, solvent, temperature, and purification conditions for sulfonamide bond formation. The crystalline product simplifies purity assessment by melting point and HPLC, facilitating high‑throughput experimentation.

Computational Chemistry and Molecular Docking Validation Set

The availability of predicted physicochemical parameters (XLogP3, pKa, TPSA, density) [1] and structural homology to crystallographically characterized dual‑sulfonamide ligands (PDB 3V5G) [2] positions 4‑(butylsulfonamido)benzenesulfonamide as a valuable validation compound for docking and molecular dynamics simulations targeting carbonic anhydrase and other zinc‑dependent enzymes.

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